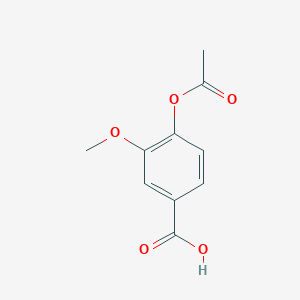

4-Acetoxy-3-methoxybenzoic acid

Description

Properties

IUPAC Name |

4-acetyloxy-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-6(11)15-8-4-3-7(10(12)13)5-9(8)14-2/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPDKEAYVAXNRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147127 | |

| Record name | Benzoic acid, 4-(acetyloxy)-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10543-12-1 | |

| Record name | 4-(Acetyloxy)-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10543-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(acetyloxy)-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010543121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10543-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(acetyloxy)-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetoxy-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOIC ACID, 4-(ACETYLOXY)-3-METHOXY- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0BUU7X0WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Acetoxy-3-methoxybenzoic Acid from Vanillic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-acetoxy-3-methoxybenzoic acid, a valuable intermediate in pharmaceutical and organic synthesis, from its precursor, vanillic acid. This document details the chemical properties of the involved compounds, outlines a detailed experimental protocol for the acetylation reaction, and discusses purification strategies.

Introduction

The acetylation of vanillic acid (4-hydroxy-3-methoxybenzoic acid) to this compound is a fundamental esterification reaction. This process involves the conversion of the phenolic hydroxyl group of vanillic acid into an acetate ester using an acetylating agent, typically acetic anhydride. This transformation is crucial for protecting the hydroxyl group during subsequent synthetic steps or for modifying the molecule's physicochemical properties.

Physicochemical Data

A clear understanding of the physical and chemical properties of the reactant and the product is essential for the successful execution and purification of the synthesized compound.

| Property | Vanillic Acid (Starting Material) | This compound (Product) |

| Molecular Formula | C₈H₈O₄[1] | C₁₀H₁₀O₅[2] |

| Molar Mass | 168.15 g/mol [1] | 210.18 g/mol |

| Appearance | White to light yellow powder or crystals[1] | White to off-white solid |

| Melting Point | 210-213 °C[1] | ~149 °C[3] |

| CAS Number | 121-34-6[1] | 10543-12-1[2] |

Synthesis of this compound

The primary method for the synthesis of this compound from vanillic acid is through acetylation with acetic anhydride. Below are two detailed experimental protocols, one using an organic solvent at elevated temperatures and an alternative method employing a basic catalyst.

Experimental Protocol 1: Acetylation in Xylenes

This protocol is adapted from a documented industrial process and is suitable for a larger scale synthesis.

Reagents:

-

4-hydroxy-3-methoxybenzoic acid (Vanillic Acid)

-

Acetic Anhydride

-

Xylenes

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

In a reaction vessel equipped with a stirrer and a nitrogen inlet, add 97.7 g of 4-hydroxy-3-methoxybenzoic acid to 950 mL of xylenes.

-

While stirring at room temperature, add 67.4 mL (72.9 g) of acetic anhydride to the mixture under a nitrogen atmosphere.[3]

-

Heat the stirred mixture to a temperature of 115-125 °C.[3]

-

Maintain the reaction at 120-125 °C for 4 to 20 hours under a nitrogen atmosphere.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove a portion of the solvent by distillation at a bath temperature of approximately 150 °C until the reaction volume is reduced to about 700 mL.[3]

-

Cool the mixture to room temperature to allow the this compound to precipitate, forming a slurry.[3]

-

The crude product can be isolated by filtration.

Experimental Protocol 2: Pyridine-Catalyzed Acetylation

This method is a common laboratory-scale procedure for the acetylation of phenols. Pyridine acts as a base to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity, and also serves as a catalyst.

Reagents:

-

Vanillic Acid

-

Acetic Anhydride

-

Dry Pyridine

-

Dichloromethane (DCM) or other suitable inert solvent

-

1 M Hydrochloric Acid (for workup)

-

Saturated aqueous Sodium Bicarbonate (for workup)

-

Brine (for workup)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

Dissolve the vanillic acid (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).[4]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the cooled solution.[4]

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.[4]

-

Upon completion, quench the reaction by the addition of methanol.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]

Purification

The crude this compound obtained from the synthesis can be purified by recrystallization.

Procedure for Recrystallization:

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Pour the hot ethanol solution into warm water. If a solid precipitates immediately, warm the mixture until the solid redissolves.

-

Allow the clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of needle-like crystals.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold water.

-

Dry the crystals thoroughly.

Visual Representations

Reaction Scheme

Caption: General reaction scheme for the acetylation of vanillic acid.

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification process.

Potential Side Reactions

While the acetylation of the phenolic hydroxyl group is the primary reaction, the presence of the carboxylic acid group could potentially lead to the formation of a mixed anhydride with acetic anhydride under certain conditions, although this is generally less favorable. In the context of similar reactions with vanillin (which has an aldehyde group instead of a carboxylic acid), side reactions can occur depending on the conditions. For instance, under strongly basic conditions, a Cannizzaro reaction is a possibility for aldehydes without alpha-hydrogens, though this is not directly applicable to vanillic acid.[5] Under strongly acidic conditions with excess acetic anhydride, geminal diacetate formation can occur at an aldehyde group.[5] For vanillic acid, the main consideration is ensuring the selective acetylation of the phenolic hydroxyl group.

Conclusion

The synthesis of this compound from vanillic acid is a straightforward and efficient acetylation reaction. The choice of solvent and catalyst can be adapted for different scales and laboratory setups. Proper purification through recrystallization is key to obtaining a high-purity final product. This technical guide provides the necessary details for researchers to successfully perform this synthesis and utilize the product in further research and development.

References

An In-depth Technical Guide to the Physical Properties of 4-Acetoxy-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties, specifically the melting and boiling points, of 4-Acetoxy-3-methoxybenzoic acid. It includes experimental protocols for the determination of these properties and a workflow diagram for the characterization of the compound.

Physicochemical Data

The accurate determination of physical constants such as melting and boiling points is a fundamental step in the characterization of a chemical substance. These properties are indicative of the purity of the compound.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | 149 °C | [1] |

| Boiling Point | 328.0 ± 27.0 °C (Predicted) | [1] |

| Molecular Formula | C₁₀H₁₀O₅ | [2][3] |

| Molar Mass | 210.18 g/mol | |

| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [1] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid organic compound like this compound.

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of dry, finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube setup. The apparatus is equipped with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[4]

-

Purity Assessment: A sharp melting point range of 0.5-1.0 °C is indicative of a pure compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] Since this compound is a solid at room temperature, its boiling point is determined at reduced pressure or is predicted computationally. The following is a general method for determining the boiling point of a liquid, which would be applicable if the compound were in a liquid state.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[6]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.[5][6]

-

Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution through convection currents.[5]

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5][6]

Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the characterization of a chemical compound like this compound, focusing on the determination of its physical properties.

Caption: Workflow for the characterization of a chemical compound.

References

The Multifaceted Biological Activities of 4-Acetoxy-3-methoxybenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy-3-methoxybenzoic acid, an acetylated derivative of vanillic acid, and its related compounds are of significant interest in medicinal chemistry. These molecules serve as versatile scaffolds for the development of novel therapeutic agents due to their wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, focusing on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant signaling pathways to support ongoing research and drug development efforts.

Anticancer and Cytotoxic Activity

Derivatives of 4-methoxybenzoic acid have shown considerable promise as anticancer agents by targeting crucial cell survival pathways and inducing apoptosis in various cancer cell lines.[1] While specific data for a broad range of this compound derivatives is still emerging, studies on structurally related compounds provide valuable insights into their potential mechanisms and efficacy.

Quantitative Data for Anticancer Activity

The cytotoxic effects of benzoic acid derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. Lower IC50 values are indicative of higher potency.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid | MCF-7 (Breast) | ~10 (estimated) | [1] |

| Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate | MCF-7 (Breast) | ~10 (estimated) | [1] |

| Betulinic Acid−Triazole Hybrid (Bet-TZ1) | A375 (Melanoma) | 22.41 (48h) | [2] |

| Betulinic Acid−Triazole Hybrid (Bet-TZ1) | MCF-7 (Breast) | 46.92 (48h) | [2] |

| 3-Amide benzoic acid derivative (16c) | P2Y14 Receptor Antagonist Assay | 0.00177 | [3] |

| Cornulacin (Isoflavone) | A2780 (Ovarian) | 2.1 | [4] |

| N-trans-feruloyltyramine | Panc1 (Pancreatic) | 3.4 | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of chemical compounds on cell viability and proliferation.[1]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[1]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound derivative) and incubate for a specified period (e.g., 24-72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[1]

-

MTT Addition: Remove the culture medium and add a fresh medium containing MTT solution (typically 5 mg/mL in PBS, diluted into the medium). Incubate the plate for 3-4 hours at 37°C to allow formazan crystal formation.[1]

-

Formazan Solubilization: Carefully discard the MTT-containing medium. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.[1]

-

Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength of 550-590 nm.[1]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration.[1]

Potential Signaling Pathway: Akt/NF-κB Inhibition

A potential mechanism for the anticancer activity of 4-methoxybenzoic acid derivatives involves the inhibition of the Akt/NF-κB signaling pathway.[1] This pathway is crucial for cell survival and proliferation, and its dysregulation is common in many cancers.

Anti-inflammatory Activity

Benzoic acid derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a key metric.

| Compound/Derivative | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 25 | 48.9 - 63.1 | [5] |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 125 | 48.9 - 63.1 | [5] |

| 2-Hydroxymethylbenzamide derivative (3d) | 100 | 52.1 | [6] |

| Indomethacin (Standard) | 100 | 56.3 | [6] |

| 5-acetamido-2-hydroxy benzoic acid | 4.95 (ED50) | Not specified | [7] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used model for evaluating the anti-inflammatory activity of novel compounds.[6]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The volume of the paw is measured before and after carrageenan injection. The test compound is administered prior to the carrageenan challenge, and its ability to reduce the swelling is quantified as the percentage inhibition of edema compared to a control group that receives only the vehicle.[6]

Procedure:

-

Animals: Wistar rats are typically used and acclimatized before the experiment.

-

Grouping: Animals are divided into a control group, a standard drug group (e.g., indomethacin), and test groups for each derivative.[6]

-

Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally one hour before the induction of inflammation. The control group receives the vehicle.[6]

-

Edema Induction: A 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]

Spectral Profile of 4-Acetoxy-3-methoxybenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Acetoxy-3-methoxybenzoic acid, a compound of interest in various research and development sectors. The document, tailored for researchers, scientists, and drug development professionals, details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

This compound (C₁₀H₁₀O₅, Molar Mass: 210.18 g/mol ) is a derivative of vanillic acid. The accurate interpretation of its spectral data is crucial for its identification, purity assessment, and structural elucidation. This guide presents a summary of its key spectral features, predicted and experimental, alongside detailed experimental protocols.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

| Proton | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

| -COOH | ~11-13 | Singlet (broad) |

| Ar-H | ~7.5 - 7.8 | Multiplet |

| Ar-H | ~7.0 - 7.2 | Multiplet |

| -OCH₃ | ~3.9 | Singlet |

| -OCOCH₃ | ~2.3 | Singlet |

Note: Predicted values are based on spectral data of similar compounds and known substituent effects.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| C=O (acid) | ~170 |

| C=O (ester) | ~168 |

| C-O (aromatic) | ~151 |

| C-O (aromatic) | ~143 |

| C (aromatic) | ~125 |

| C (aromatic) | ~123 |

| C (aromatic) | ~115 |

| C (aromatic) | ~112 |

| -OCH₃ | ~56 |

| -OCOCH₃ | ~21 |

Note: Predicted values are based on spectral data of similar compounds and known substituent effects.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1760 | Strong | C=O stretch (Ester) |

| ~1690 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1500 | Medium | C=C stretch (Aromatic) |

| ~1200 | Strong | C-O stretch (Ester and Ether) |

Note: Data is interpreted from the NIST gas-phase IR spectrum.

Table 4: Mass Spectrometry (MS) Data (Predicted Fragmentation)

| m/z | Proposed Fragment |

| 210 | [M]⁺ (Molecular Ion) |

| 168 | [M - CH₂CO]⁺ |

| 151 | [M - COOH - CH₃]⁺ |

| 123 | [M - COOH - OCH₃]⁺ |

Note: Predicted fragmentation patterns are based on typical behavior of aromatic carboxylic acids.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[1][2][3] The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Data processing involves Fourier transformation, phasing, and baseline correction.[1]

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed.[4] A small amount of the solid compound is placed on the ATR crystal, and pressure is applied to ensure good contact.[5] Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6][7] The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often after separation by gas chromatography (GC-MS). For less volatile compounds like carboxylic acids, derivatization (e.g., silylation) may be necessary to improve volatility.[8] The molecule is ionized (typically at 70 eV), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).[9] The fragmentation pattern provides a molecular fingerprint.[9][10][11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Caption: Workflow for Spectral Analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. amherst.edu [amherst.edu]

- 5. webassign.net [webassign.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

4-Acetoxy-3-methoxybenzoic acid CAS number 10543-12-1

An In-Depth Technical Guide on 4-Acetoxy-3-methoxybenzoic Acid (CAS Number: 10543-12-1)

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as O-acetylvanillic acid or vanillic acid acetate, is a derivative of vanillic acid, a phenolic compound found in various plants. With the CAS number 10543-12-1, this compound is of interest to researchers in medicinal chemistry and drug development due to its structural relationship to other bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). The acetylation of the phenolic hydroxyl group of vanillic acid may alter its physicochemical properties, such as lipophilicity and membrane permeability, potentially influencing its biological activity. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, synthesis, spectroscopic characterization, and potential biological activities. While direct quantitative biological data for this specific compound is limited in publicly available literature, this guide infers potential activities based on its parent compound, vanillic acid, and provides detailed experimental protocols for its future investigation.

Chemical Properties and Identifiers

This compound is a white to off-white crystalline solid.[1] It is characterized by a molecular formula of C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol .[1][2] The compound is soluble in organic solvents.[1]

| Property | Value | Reference |

| CAS Number | 10543-12-1 | [1] |

| Molecular Formula | C₁₀H₁₀O₅ | [1] |

| Molecular Weight | 210.18 g/mol | [1][2] |

| Melting Point | 149 °C | [3] |

| Boiling Point | 328.0 ± 27.0 °C (Predicted) | [3] |

| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [3] |

| InChI Key | WTPDKEAYVAXNRO-UHFFFAOYSA-N | [4] |

| SMILES | CC(=O)OC1=C(OC)C=C(C(O)=O)C=C1 | [2] |

| Synonyms | O-Acetylvanillic acid, Vanillic acid acetate, 4-Carboxy-2-methoxyphenol acetate | [1] |

Synthesis and Purification

This compound is typically synthesized by the acetylation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid).

Experimental Protocol: Acetylation of Vanillic Acid

Materials:

-

4-hydroxy-3-methoxybenzoic acid (Vanillic acid)

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Ethanol

-

Water

Procedure:

-

In a suitable reaction flask, combine 4-hydroxy-3-methoxybenzoic acid and acetic anhydride.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture, for example, in a water bath at 50-60°C, with stirring for approximately 15-30 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add water to the cooled mixture to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with water.

Purification (Recrystallization):

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Add warm water to the ethanol solution until the solution becomes slightly turbid.

-

Warm the mixture gently until the solution is clear.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration and dry them thoroughly.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides a gas-phase IR spectrum for this compound.[4] Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid group.

-

C=O stretching vibrations for the carboxylic acid and the ester.

-

C-O stretching vibrations.

-

Aromatic C-H and C=C stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not widely available in public spectral databases, ¹H and ¹³C NMR data have been reported in scientific literature. The following tables summarize the expected chemical shifts.

¹H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity |

| -COOH | ~13.0 | br s |

| Ar-H | 7.5 - 7.7 | m |

| Ar-H | ~7.2 | d |

| -OCH₃ | ~3.8 | s |

| -OCOCH₃ | ~2.3 | s |

¹³C NMR Spectral Data

| Carbon | Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~167 |

| C=O (Ester) | ~169 |

| C-O (Ester) | ~142 |

| C-OCH₃ | ~151 |

| Aromatic C-H | 113 - 125 |

| Aromatic Quaternary C | ~133, ~123 |

| -OCH₃ | ~56 |

| -OCOCH₃ | ~21 |

Mass Spectrometry (MS)

Biological Activity and Mechanism of Action

Direct and quantitative studies on the biological activity of this compound are scarce in the current scientific literature. However, its structural similarity to other anti-inflammatory agents and its relationship to vanillic acid allow for informed hypotheses regarding its potential pharmacological effects.

Inferred Anti-inflammatory and Analgesic Properties

As a derivative of a salicylate-like structure, this compound is postulated to possess anti-inflammatory and analgesic properties.[1] The acetylation of the phenolic hydroxyl group is a common strategy in drug design to modify the pharmacokinetic and pharmacodynamic properties of a parent compound. For instance, the acetylation of salicylic acid to produce aspirin enhances its anti-inflammatory potency.

The parent compound, vanillic acid, has demonstrated anti-inflammatory and analgesic effects in various preclinical models. These effects are attributed, in part, to the inhibition of neutrophil recruitment, reduction of oxidative stress, and suppression of pro-inflammatory cytokine production.

Hypothetical Mechanism of Action: NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of vanillic acid involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism, potentially after in vivo hydrolysis to vanillic acid.

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory mediators like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. Inhibition of this pathway would lead to a reduction in the inflammatory response.

Disclaimer: The depicted signaling pathway represents a hypothetical mechanism of action for this compound based on the known activities of its parent compound, vanillic acid. This proposed mechanism requires experimental validation for the acetylated derivative.

Recommended Experimental Protocols for Biological Evaluation

To elucidate the biological activities of this compound, the following standard in vitro and in vivo assays are recommended.

In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages

This assay evaluates the ability of the compound to inhibit the production of pro-inflammatory mediators in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent for nitric oxide (NO) quantification

-

ELISA kits for cytokine (e.g., TNF-α, IL-6) quantification

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

-

A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

This model assesses the peripheral analgesic activity of a compound.

Materials:

-

Male Swiss albino mice

-

This compound

-

Acetic acid solution (e.g., 0.6% v/v)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Indomethacin)

Procedure:

-

Acclimatize the mice to the experimental conditions.

-

Administer this compound, vehicle, or the positive control to different groups of mice via an appropriate route (e.g., oral or intraperitoneal).

-

After a set pre-treatment time (e.g., 30-60 minutes), inject acetic acid intraperitoneally to induce writhing (abdominal constrictions).

-

Immediately after the acetic acid injection, observe each mouse and count the number of writhes over a defined period (e.g., 20 minutes).

-

Calculate the percentage inhibition of writhing for the treated groups compared to the vehicle control group.

Conclusion

This compound is a readily synthesizable derivative of the naturally occurring vanillic acid. While its physicochemical and spectroscopic properties are reasonably well-documented, there is a notable absence of specific quantitative data regarding its biological activities in the public domain. Based on its chemical structure and the known pharmacological profile of its parent compound, it is a promising candidate for investigation as a potential anti-inflammatory and analgesic agent. The experimental protocols detailed in this guide provide a framework for future research to elucidate its therapeutic potential and mechanism of action. Further studies are warranted to fully characterize the biological effects of this compound and to determine if the acetylation of vanillic acid offers any therapeutic advantages.

References

In-depth Technical Guide: Solubility of 4-Acetoxy-3-methoxybenzoic Acid in Organic Solvents

A comprehensive review of available data and experimental methodologies for researchers, scientists, and drug development professionals.

A thorough search of scientific literature and chemical databases for quantitative solubility data and detailed experimental protocols specifically for 4-acetoxy-3-methoxybenzoic acid in various organic solvents did not yield specific results. While physical properties such as melting point and boiling point are documented, empirical data on its solubility profile in common organic solvents remains largely unavailable in the public domain.

This guide, therefore, addresses the core request by acknowledging the absence of specific data for the target compound and providing a framework for approaching solubility determination. It will also present, as an alternative reference, available data for the structurally related compound, 4-methoxybenzoic acid, to offer insights into potential solubility behavior.

Physicochemical Properties of this compound

-

Density: 1.284 ± 0.06 g/cm³ (Predicted)[2]

Note: The boiling point and density are predicted values and have not been experimentally verified in the available literature.

Proposed Experimental Protocol for Solubility Determination

In the absence of published data, the following established methodologies can be employed to determine the solubility of this compound. The isothermal shake-flask method is a widely accepted technique for generating reliable solubility data.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (vacuum oven).

2.2. Experimental Workflow: Isothermal Shake-Flask Method

The following diagram outlines the key steps in the isothermal shake-flask method for determining the solubility of a compound.

Figure 1. Experimental workflow for solubility determination.

2.3. Detailed Methodologies

2.3.1. Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

2.3.2. Equilibration: The vials are placed in a thermostatic shaker or water bath set to the desired temperature. The samples are agitated for a sufficient period (typically 24 to 72 hours) to ensure that solid-liquid equilibrium is achieved. Preliminary studies should be conducted to determine the optimal equilibration time.

2.3.3. Sample Collection and Preparation: After equilibration, the agitation is stopped, and the vials are allowed to stand undisturbed for a period to allow the excess solid to sediment. A sample of the supernatant is carefully withdrawn using a syringe. To prevent precipitation or crystallization due to temperature changes during sampling, the syringe can be pre-heated or pre-cooled to the experimental temperature. The collected sample is immediately filtered through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

2.3.4. Concentration Analysis: The concentration of this compound in the filtered saturated solution can be determined using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve is first prepared using standard solutions of this compound of known concentrations. The filtered saturated solution is then diluted appropriately and injected into the HPLC system. The concentration is determined by comparing the peak area of the sample to the calibration curve.

-

Gravimetric Analysis: A known mass of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute) until a constant weight is achieved. The mass of the dissolved solute can then be determined, and the solubility can be calculated.

Reference Data: Solubility of 4-Methoxybenzoic Acid

While not the target compound, the solubility of the related molecule 4-methoxybenzoic acid (p-anisic acid) has been studied. This data can provide a preliminary indication of the types of solvents in which this compound might be soluble. It is important to note that the additional acetoxy group in the target compound will influence its polarity and hydrogen bonding capabilities, thus altering its solubility profile compared to 4-methoxybenzoic acid.

Table 1: Qualitative Solubility of 4-Methoxybenzoic Acid

| Solvent Category | Solvent Examples | Qualitative Solubility |

| Water | Cold Water | Sparingly Soluble (0.3 g/L at 20°C)[5][6] |

| Hot Water | Soluble[5] | |

| Alcohols | Methanol, Ethanol, Butanol | Highly Soluble[5][7] |

| Ethers | Diethyl Ether | Freely Soluble[7] |

| Esters | Ethyl Acetate | Freely Soluble[7] |

| Ketones | Acetone, Cyclohexanone | Good Solubility[5] |

| Halogenated Hydrocarbons | Chloroform | Freely Soluble |

| Aromatic Hydrocarbons | Toluene | Lower Solubility[5] |

Table 2: Quantitative Solubility of 4-Methoxybenzoic Acid in Select Solvents at Various Temperatures

| Temperature (K) | 1-Butanol (mole fraction) | Isobutanol (mole fraction) | 2-Butanol (mole fraction) | 1-Pentanol (mole fraction) | Ethylene Glycol (mole fraction) |

| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 |

| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 |

| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 |

| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 |

| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 |

| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 |

| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 |

| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 |

| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 |

| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 |

Source: Data compiled from literature on 4-methoxybenzoic acid.[5]

Conclusion

There is a clear gap in the scientific literature regarding the quantitative solubility of this compound in organic solvents. This guide provides a robust experimental framework based on the isothermal shake-flask method to enable researchers to generate this critical data. The provided solubility information for the related compound, 4-methoxybenzoic acid, serves as a useful, albeit preliminary, reference for solvent selection. The generation and publication of empirical solubility data for this compound would be a valuable contribution to the fields of chemistry and pharmaceutical sciences.

References

- 1. This compound CAS#: 10543-12-1 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 10543-12-1 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Methoxybenzoic acid, 98+% | Fisher Scientific [fishersci.ca]

- 7. p-Anisic acid - Wikipedia [en.wikipedia.org]

In-vitro Studies of 4-Acetoxy-3-methoxybenzoic Acid: A Technical Guide

Disclaimer: Direct in-vitro studies and quantitative data for 4-Acetoxy-3-methoxybenzoic acid are not extensively available in the public domain. This guide summarizes the biological activities of structurally related compounds, primarily its precursor vanillic acid (4-hydroxy-3-methoxybenzoic acid) and its acetylated analog vanillin acetate, to provide insights into its potential therapeutic effects. The experimental protocols and signaling pathways described are standard methodologies for evaluating the activities of phenolic compounds.

Introduction

This compound, also known as acetylvanillic acid, is a derivative of vanillic acid.[1] Vanillic acid is an oxidized form of vanillin and is found in various plants, including the traditional Chinese medicinal plant Angelica sinensis.[2] Phenolic compounds, as a class, are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[3] Given its structure, this compound is hypothesized to possess similar biological properties. This technical guide provides an overview of the potential in-vitro activities of this compound based on data from closely related molecules, details relevant experimental protocols, and visualizes key cellular signaling pathways.

Data Presentation: In-vitro Activities of Structurally Related Compounds

The following tables summarize quantitative data from in-vitro studies on compounds structurally related to this compound.

Table 1: Antioxidant Activity of Vanillin Acetate and Related Phenolic Compounds

| Compound | DPPH Radical Scavenging Assay (IC₅₀ in µg/mL) | Reference |

| Vanillin Acetate | 0.63 | [4] |

| Vanillin | 0.81 | [4] |

| Vanillic Acid | 0.85 | [4] |

| Protocatechuic Aldehyde | 0.84 | [4] |

| Vitamin C (Standard) | 0.44 | [4] |

Table 2: Anti-inflammatory Activity of Vanillic Acid

| Compound | Assay | Cell Line/Model | IC₅₀ / % Inhibition | Reference |

| Vanillic Acid | Protein Glycation | Non-cellular | 46.4 µg/mL | [4] |

Table 3: Cytotoxic Activity of 4-Methoxybenzoic Acid Derivatives

| Compound/Derivative | Structure | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |

| 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | Curcumin analogue | LNCaP (Prostate) | ~15 | [5] |

| Tetrazole based isoxazoline derivative (4h) | Contains a tetrazole and isoxazoline moiety | A549 (Lung) | 1.51 | [5] |

| Tetrazole based isoxazoline derivative (4i) | Contains a tetrazole and isoxazoline moiety | A549 (Lung) | 1.49 | [5] |

| 4-Phenoxyquinoline derivative (47) | Contains a 1,2,4-triazolone and 4-phenoxyquinoline moiety | HT-29 (Colon), H460 (Lung), A549 (Lung), MKN-45 (Gastric) | 0.08, 0.14, 0.11, 0.031 | [5] |

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for attachment.[6]

-

Compound Treatment: Expose the cells to various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Remove the culture medium and add a fresh medium containing MTT solution (typically 5 mg/mL in PBS, diluted into the medium). Incubate the plate for 3-4 hours at 37°C to allow formazan crystal formation.

-

Formazan Solubilization: Carefully discard the MTT-containing medium. Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.[7]

-

This assay measures the free radical scavenging capacity of a compound.

-

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[8]

-

Procedure:

-

Reaction Mixture: Prepare a solution of the test compound at various concentrations. Add the test solution to a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[9]

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[8]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.[9]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC₅₀ value is determined from a plot of percentage inhibition against the concentration of the test compound.[4]

-

This is another common assay to determine antioxidant capacity.

-

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by the oxidation of ABTS with potassium persulfate. This radical has a blue-green color. Antioxidants reduce the ABTS radical cation, causing a loss of color that can be measured spectrophotometrically.[10]

-

Procedure:

-

ABTS Radical Generation: Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours before use.[9]

-

Reaction Mixture: Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate buffer) to a specific absorbance. Add the test compound at various concentrations to the diluted ABTS radical solution.[11]

-

Incubation: Incubate the mixture for a defined period (e.g., 6-10 minutes) at room temperature.[9][11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 734 nm.[11]

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]

-

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.[13]

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest. Phospho-specific antibodies can be used to detect the activated forms of signaling proteins.[14]

-

Procedure:

-

Cell Lysis and Protein Quantification: Treat cells with the test compound and a stimulant (e.g., LPS for NF-κB, H₂O₂ for MAPK) as required. Lyse the cells in a suitable buffer and determine the protein concentration.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[15]

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, phospho-ERK1/2) overnight at 4°C.[13][14]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The band intensities can be quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).[13][14]

-

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a typical experimental workflow.

References

- 1. 3-Methoxy-4-acetoxybenzoic acid | 10543-12-1 | FM71036 [biosynth.com]

- 2. scispace.com [scispace.com]

- 3. ijfmr.com [ijfmr.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biochemjournal.com [biochemjournal.com]

- 8. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant and Anti-Inflammatory Activities of Phenolic Acid-Rich Extract from Hairy Roots of Dracocephalum moldavica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Acetoxy-3-methoxybenzoic Acid: A Vanillic Acid Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxy-3-methoxybenzoic acid, also known as acetylated vanillic acid or O-acetylvanillic acid, is a synthetic derivative of vanillic acid, a naturally occurring phenolic compound. This technical guide provides a comprehensive overview of its synthesis from vanillic acid, its physicochemical and spectroscopic properties, and an exploration of its potential biological activities. While research specifically on this compound is limited, this document compiles available data and extrapolates potential activities based on studies of its parent compound, vanillic acid, and general principles of phenolic compound acetylation. Detailed experimental protocols for its synthesis, characterization, and relevant biological assays are provided to facilitate further research and development.

Introduction

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic acid found in various plants and is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its structural modification through acetylation to form this compound alters its physicochemical properties, such as lipophilicity, which may in turn influence its bioavailability and biological efficacy. The acetylation of phenolic hydroxyl groups is a common strategy in medicinal chemistry to modify a compound's pharmacokinetic profile. This guide serves as a technical resource for researchers interested in the synthesis, characterization, and biological evaluation of this vanillic acid derivative.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₅ | [3][4] |

| Molecular Weight | 210.18 g/mol | [3][5] |

| CAS Number | 10543-12-1 | [3][4] |

| Melting Point | 149 °C | [3] |

| Boiling Point (Predicted) | 328.0 ± 27.0 °C | [3] |

| Density (Predicted) | 1.284 ± 0.06 g/cm³ | [3] |

| Appearance | Beige crystalline powder |

Synthesis and Characterization

This compound is synthesized by the acetylation of the phenolic hydroxyl group of vanillic acid.

Synthesis Workflow

The synthesis involves the reaction of vanillic acid with an acetylating agent, typically acetic anhydride, often in the presence of a catalyst.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from the acetylation of similar phenolic acids.[6][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillic acid (1 equivalent) in a suitable solvent such as pyridine or glacial acetic acid.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.1-1.5 equivalents) to the solution. If using an acidic catalyst like concentrated sulfuric acid, add a few drops cautiously.

-

Reaction: Stir the mixture at room temperature or gently heat to 50-60°C for 1-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[6][8]

-

Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[6]

Spectroscopic Characterization

3.3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A published ¹H NMR spectrum for this compound is available, although detailed peak assignments are not provided.[10] Based on the structure, the following proton signals are expected: a singlet for the acetyl group protons, a singlet for the methoxy group protons, aromatic protons with characteristic splitting patterns, and a singlet for the carboxylic acid proton.

3.3.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹³C NMR data for this compound has been identified. However, based on the structure and data for similar compounds, one would expect to see signals for the carbonyl carbons of the acetyl and carboxylic acid groups, aromatic carbons, and the carbons of the methoxy and acetyl methyl groups.[8][11]

3.3.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The NIST WebBook provides a gas-phase IR spectrum for this compound.[12]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid dimer) | 2500-3300 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (ester) | ~1760 |

| C=O stretch (carboxylic acid) | ~1700 |

| C=C stretch (aromatic) | 1400-1600 |

| C-O stretch (ester and ether) | 1000-1300 |

3.3.4. Mass Spectrometry (MS)

No specific mass spectrum for this compound has been found. The expected molecular ion peak [M]⁺ would be at m/z 210. Common fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO), the carboxyl group (COOH), and the methoxy group (OCH₃).[9]

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound.

3.4.1. HPLC Workflow

Caption: General workflow for purity analysis of this compound by HPLC.

3.4.2. Experimental Protocol: HPLC Purity Analysis

This protocol is based on general methods for analyzing similar aromatic acids.[13]

-

Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid) is a common mobile phase for such compounds. The exact ratio should be optimized for good separation.

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a known concentration.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Determine the retention time of the main peak in the sample chromatogram by comparing it to the standard. Calculate the purity by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

Biological Activities

Direct experimental data on the biological activities of this compound are scarce. However, the known activities of its parent compound, vanillic acid, and the effects of acetylation on other phenolic compounds provide a basis for predicting its potential bioactivities.

Antioxidant Activity

Vanillic acid exhibits antioxidant properties by scavenging free radicals.[1] The acetylation of the phenolic hydroxyl group may affect this activity. While the free hydroxyl group is often crucial for radical scavenging, some studies on other acetylated phenolics have shown retained or even enhanced antioxidant activity.[2]

4.1.1. Quantitative Data for Vanillic Acid

| Assay | IC₅₀ (µg/mL) | Reference(s) |

| DPPH radical scavenging | >100 | [14] |

| ABTS radical scavenging | >100 | [14] |

4.1.2. Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure: In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity

Vanillic acid has demonstrated anti-inflammatory effects in various in vitro and in vivo models, partly through the inhibition of pro-inflammatory cytokines and the NF-κB signaling pathway.[15] It is plausible that this compound may retain some of these properties.

4.2.1. Potential Signaling Pathway: NF-κB Inhibition (Hypothetical)

Based on the known activity of vanillic acid, this compound might interfere with the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

4.2.2. Experimental Protocol: Anti-denaturation Assay

This in vitro assay assesses the anti-inflammatory potential of a substance by measuring its ability to inhibit protein denaturation.

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin).

-

Denaturation: Induce denaturation by heating the mixture.

-

Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically.

-

Calculation: Calculate the percentage inhibition of denaturation. A standard anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.

Cytotoxic Activity

Derivatives of vanillic acid have been investigated for their potential anticancer effects. The cytotoxicity of this compound against various cancer cell lines would be a key indicator of its potential in this area.

4.3.1. Quantitative Data for Related Compounds

While no specific IC₅₀ values for this compound have been found, data for other benzoic acid derivatives against cancer cell lines are available and can provide a point of comparison. For instance, some 4-hydrazinobenzoic acid derivatives have shown IC₅₀ values in the micromolar range against HCT-116 and MCF-7 cancer cells.

4.3.2. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[4]

-

Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a readily synthesizable derivative of the biologically active natural product, vanillic acid. While its own biological profile is not yet extensively characterized, its structural relationship to vanillic acid suggests potential for antioxidant, anti-inflammatory, and cytotoxic activities. The acetylation of the phenolic hydroxyl group is likely to alter its pharmacokinetic properties, which warrants further investigation. This technical guide provides the foundational information and experimental protocols necessary for researchers to undertake a comprehensive evaluation of this compound and to explore its potential applications in drug development and other scientific fields. Further studies are needed to elucidate its specific biological activities, mechanisms of action, and to obtain a complete spectroscopic characterization.

References

- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. chembk.com [chembk.com]

- 4. This compound [webbook.nist.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound|Acetylvanillic Acid [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. This compound [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Books & E-Journals - [thieme-connect.com]

- 15. phcogrev.com [phcogrev.com]

Methodological & Application

Application Notes and Protocols: 4-Acetoxy-3-methoxybenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy-3-methoxybenzoic acid, a derivative of vanillic acid, serves as a valuable and versatile starting material in the synthesis of a wide array of biologically active molecules. Its structure, featuring a protected phenolic hydroxyl group and a carboxylic acid moiety, allows for selective chemical modifications, making it an attractive precursor in drug discovery and development. The initial deacetylation to vanillic acid opens up pathways to synthesize compounds with potential antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of this compound in the synthesis of bioactive compounds.

Core Application: Hydrolysis to Vanillic Acid

The primary and often initial step in utilizing this compound is the hydrolysis of the acetate ester to unmask the phenolic hydroxyl group, yielding vanillic acid (4-hydroxy-3-methoxybenzoic acid). Vanillic acid itself exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, and serves as a crucial intermediate for further synthesis.

Application I: Synthesis of Antimicrobial Vanillic Acid Amides

Vanillic acid amides have emerged as a class of compounds with significant antimicrobial and antifungal activities. The synthesis involves the coupling of vanillic acid with various primary or secondary amines.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to Vanillic Acid

This protocol outlines the basic hydrolysis of the starting material.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), 1 M

-

Water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a 1 M aqueous solution of NaOH (2.5 eq).

-

Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture to a pH of approximately 2-3 with 1 M HCl to precipitate the product.

-

Filter the precipitate, wash with cold water to remove inorganic salts, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure vanillic acid.

Protocol 2: Synthesis of Vanillic Acid Amides

This protocol describes the general synthesis of vanillic acid amides using a coupling agent.

Materials:

-

Vanillic acid (from Protocol 1)

-

Appropriate amine (primary or secondary)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) as a coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve vanillic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM.

-

Add a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter off the N,N'-dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure vanillic acid amide.

Data Presentation

Table 1: Synthesis of Vanillic Acid Amides - Reaction Parameters

| Amine Substrate | Coupling Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzylamine | DCC/DMAP | DCM | 12-24 | 75-85 | [1] |

| p-Toluidine | PyBOP | DMF | 12 | 86.44 | [1] |

| Aniline | DCC/DMAP | DCM | 12-24 | 70-80 | [1] |

Table 2: Antimicrobial Activity of Synthesized Vanillic Acid Amides (MIC in µg/mL)

| Compound | Staphylococcus aureus | Candida albicans | Reference |

| Vanillic acid benzylamide | >256 | 128 | [1] |

| Vanillic acid p-tolylamide | 128 | 64 | [1] |

| Vanillic acid anilide | >256 | 256 | [1] |

Note: The data presented are representative and may vary based on specific experimental conditions.

Visualization

Caption: General workflow for the synthesis of bioactive vanillic acid amides.

Application II: Potential Synthesis of Anti-inflammatory and Anticancer Agents

The vanillic acid scaffold is a key component in various molecules with potential anti-inflammatory and anticancer activities. For instance, derivatives of vanillic acid have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy.

Conceptual Synthetic Pathway

A plausible route to potential EGFR inhibitors involves the initial hydrolysis of this compound to vanillic acid, followed by a series of modifications to introduce pharmacophores known to interact with the EGFR active site. This could involve amide bond formation with an appropriate aniline derivative, followed by further functionalization.

Visualization

Caption: Conceptual pathway for synthesizing potential EGFR inhibitors.

Future Directions

The versatility of this compound as a starting material extends beyond the applications detailed here. Its derivatives can be explored for a wide range of other pharmacological activities. The protocols provided herein offer a foundational framework for researchers to synthesize and evaluate novel compounds derived from this readily accessible precursor. Further derivatization of the phenolic hydroxyl and carboxylic acid functionalities can lead to the discovery of new therapeutic agents.

References

Application Note: 1H NMR Characterization of 4-Acetoxy-3-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract